molecular formula C18H22N2O5S B14928533 (3aR,7aS)-2-[4-(morpholin-4-ylsulfonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione

(3aR,7aS)-2-[4-(morpholin-4-ylsulfonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14928533
M. Wt: 378.4 g/mol
InChI Key: UAVCLSQLETYCKD-IYBDPMFKSA-N
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Description

(3AR,7AS)-2-[4-(MORPHOLINOSULFONYL)PHENYL]HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a hexahydroisoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7AS)-2-[4-(MORPHOLINOSULFONYL)PHENYL]HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Hexahydroisoindole Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the hexahydroisoindole core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Morpholinosulfonyl Group: This step involves the reaction of the phenyl-substituted hexahydroisoindole with morpholinosulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3AR,7AS)-2-[4-(MORPHOLINOSULFONYL)PHENYL]HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3AR,7AS)-2-[4-(MORPHOLINOSULFONYL)PHENYL]HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3AR,7AS)-2-[4-(MORPHOLINOSULFONYL)PHENYL]HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinosulfonyl group can form hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity. The phenyl and hexahydroisoindole dione moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3AR,7AS)-2-[4-(METHYLSULFONYL)PHENYL]HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE: Similar structure but with a methylsulfonyl group instead of a morpholinosulfonyl group.

    (3AR,7AS)-2-[4-(ETHYLSULFONYL)PHENYL]HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE: Similar structure but with an ethylsulfonyl group.

Uniqueness

The presence of the morpholinosulfonyl group in (3AR,7AS)-2-[4-(MORPHOLINOSULFONYL)PHENYL]HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE imparts unique properties, such as enhanced solubility and specific binding interactions, which may not be observed in similar compounds with different sulfonyl groups.

This detailed article provides a comprehensive overview of (3AR,7AS)-2-[4-(MORPHOLINOSULFONYL)PHENYL]HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

(3aS,7aR)-2-(4-morpholin-4-ylsulfonylphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C18H22N2O5S/c21-17-15-3-1-2-4-16(15)18(22)20(17)13-5-7-14(8-6-13)26(23,24)19-9-11-25-12-10-19/h5-8,15-16H,1-4,9-12H2/t15-,16+

InChI Key

UAVCLSQLETYCKD-IYBDPMFKSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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